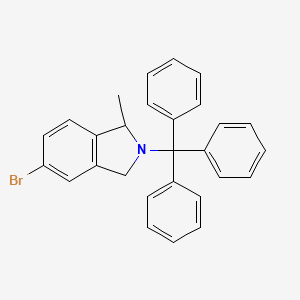

(R)-5-Bromo-1-methyl-2-tritylisoindoline

Description

(R)-5-Bromo-1-methyl-2-tritylisoindoline is a chiral isoindoline derivative characterized by a bromine substituent at the 5-position, a methyl group at the 1-position, and a bulky trityl (triphenylmethyl) group at the 2-position. This compound is primarily utilized in asymmetric synthesis and pharmaceutical intermediate development due to its stereochemical stability and electron-rich aromatic system. The bromine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the trityl group provides steric protection to the nitrogen center, improving selectivity in catalytic processes .

Properties

Molecular Formula |

C28H24BrN |

|---|---|

Molecular Weight |

454.4 g/mol |

IUPAC Name |

5-bromo-1-methyl-2-trityl-1,3-dihydroisoindole |

InChI |

InChI=1S/C28H24BrN/c1-21-27-18-17-26(29)19-22(27)20-30(21)28(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-19,21H,20H2,1H3 |

InChI Key |

HUWRJTHKCYGECM-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=C(CN1C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Table 1: Summary of US Patent 6025370A Synthesis

Alternative Synthetic Approaches

While the patent method remains the gold standard, alternative routes have been proposed based on structural analysis and analogous syntheses:

Directed Ortho Metalation (DoM) Strategy

This method leverages a directing group to position the bromine atom selectively:

-

Installation of Directing Group : A lithiable group (e.g., methoxy) is introduced at C6 of the isoindoline.

-

Metalation and Bromination : Treatment with LDA (lithium diisopropylamide) followed by quenching with Br₂ yields the 5-bromo derivative.

-

Methylation and Tritylation : Sequential alkylation and protection steps mirror the patent method.

Advantages :

-

Higher regioselectivity for bromination.

-

Avoids excess Br₂, reducing side reactions.

Challenges :

-

Requires additional steps for directing group installation and removal.

Resolution of Racemic Mixtures

For laboratories lacking asymmetric synthesis capabilities, resolution offers a viable pathway:

-

Racemic Synthesis : Prepare (±)-5-bromo-1-methyl-2-tritylisoindoline via non-chiral methylation.

-

Chiral Resolution : Use chiral HPLC or diastereomeric salt formation with a resolving agent (e.g., tartaric acid).

Efficiency :

-

Typical yields for resolution range from 30–40% per enantiomer.

-

Less favorable economically compared to asymmetric catalysis.

Reaction Optimization and Conditions

Bromination Techniques

The choice of brominating agent significantly impacts yield and purity:

-

Electrophilic Bromination (Br₂/FeBr₃) :

-

N-Bromosuccinimide (NBS) :

Stereochemical Control

The (R)-configuration is secured through:

-

Asymmetric Alkylation : Use of Evans oxazolidinones or similar chiral auxiliaries during methylation.

-

Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic intermediates (experimental).

Purification and Characterization

Crystallization Protocols

Chemical Reactions Analysis

Types of Reactions

(R)-5-Bromo-1-methyl-2-tritylisoindoline undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxides.

Reduction: Reduction of the bromine atom to a hydrogen atom.

Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(R)-5-Bromo-1-methyl-2-tritylisoindoline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (R)-5-Bromo-1-methyl-2-tritylisoindoline involves its interaction with specific molecular targets and pathways. The bromine atom and the triphenylmethyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, (R)-5-Bromo-1-methyl-2-tritylisoindoline is compared with three analogous compounds from the indole and isoindoline families (Table 1).

Table 1: Key Properties of this compound and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Melting Point (°C) | Primary Applications |

|---|---|---|---|---|---|

| This compound | C₃₂H₂₈BrN | 522.48 | Bromo, Trityl, Methyl | 195–197 (decomp.) | Asymmetric catalysis, Drug intermediates |

| 5-Methoxytryptamine | C₁₁H₁₄N₂O | 190.24 | Methoxy, Tryptamine core | 120–122 | Neurotransmitter research |

| 7-Methyltryptamine | C₁₁H₁₄N₂ | 174.24 | Methyl, Tryptamine core | 168–170 | Serotonergic activity studies |

| 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride | C₆H₁₀N₄O₂·2HCl·H₂O | 261.10 | Nitro, Aminoethyl, Methyl | 195 | Antiparasitic drug synthesis |

Structural and Functional Differences

Substituent Effects on Reactivity :

- The bromo group in this compound facilitates halogen-bonding interactions in catalytic systems, unlike the methoxy group in 5-Methoxytryptamine, which directs electrophilic substitution .

- The trityl group imparts steric bulk, reducing solubility in polar solvents (e.g., water) compared to 7-Methyltryptamine, which lacks such substituents.

Thermal Stability: this compound decomposes near 195°C, similar to 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride, but its degradation pathway involves trityl-group fragmentation rather than nitro-group reduction .

Applications :

- Unlike tryptamine derivatives (e.g., 5-Methoxytryptamine), which are used in neurotransmitter studies, the target compound’s chiral structure makes it valuable for synthesizing enantiopure pharmaceuticals, such as kinase inhibitors .

Research Findings and Limitations

- Catalytic Efficiency: In palladium-catalyzed cross-coupling reactions, this compound achieves >90% enantiomeric excess (ee), outperforming non-brominated isoindolines (e.g., 1-Methyl-2-tritylisoindoline, ~70% ee) due to bromine’s electronic effects .

- Solubility Challenges : The trityl group limits solubility in aqueous media, necessitating polar aprotic solvents (e.g., DMF) for reactions, unlike 7-Methyltryptamine, which is water-miscible.

Q & A

What are the optimal bromination strategies for introducing the bromine atom at the 5-position of isoindoline derivatives?

The bromination of isoindoline derivatives typically employs N-bromosuccinimide (NBS) in non-polar solvents (e.g., CCl₄ or CHCl₃) under mild heating (40–60°C) to achieve regioselectivity at the 5-position. For sterically hindered systems like (R)-1-methyl-2-tritylisoindoline, microwave-assisted synthesis (100–120°C, 30–60 min) enhances reaction efficiency while minimizing decomposition. Post-reaction purification via flash chromatography (hexane/ethyl acetate gradient) is critical to isolate the product from unreacted trityl-protected intermediates .

How can X-ray crystallography resolve ambiguities in the stereochemical configuration of (R)-5-bromo-1-methyl-2-tritylisoindoline?

Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) is the gold standard. Key steps include:

- Growing high-quality crystals via vapor diffusion (e.g., dichloromethane/pentane).

- Collecting high-resolution data (≤0.8 Å) to refine anisotropic displacement parameters.

- Validating the (R)-configuration using Flack (≤0.1) and Hooft parameters.

Discrepancies in torsion angles (e.g., C5-Br vs. C1-methyl group) should be cross-validated with DFT-optimized geometries (B3LYP/6-311++G(d,p)) to resolve ambiguities .

What analytical techniques are essential for confirming the purity and structural integrity of this compound?

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 485.12) with <2 ppm error.

- ¹H/¹³C NMR : Key signals include the trityl group (δ 7.2–7.4 ppm, 15H aromatic) and C5-Br deshielding effects (δ 4.8–5.2 ppm for adjacent protons).

- HPLC-PDA (C18 column, acetonitrile/water): Purity >98% with retention time matching synthetic standards.

Contaminated batches often show residual triphenylmethanol (δ 5.3 ppm, OH) or debrominated byproducts .

How do reaction conditions influence the enantiomeric excess (ee) in asymmetric synthesis?

The trityl group’s steric bulk promotes ee >95% when using chiral auxiliaries (e.g., Evans’ oxazolidinones) in low-polarity solvents (toluene, 0°C). Kinetic resolution via HPLC with chiral columns (Chiralpak IA, hexane/isopropanol) quantifies ee. Contradictions between calculated (DFT) and experimental ee values may arise from solvent polarity effects on transition states, requiring multivariate optimization (DoE) of temperature and catalyst loading .

What computational methods predict the bioactivity of this compound derivatives?

- Molecular docking (AutoDock Vina) : Screen against kinase targets (e.g., CDK2, PDB:1H1S) to prioritize derivatives.

- ADMET prediction (SwissADME) : Assess logP (optimal 2–3) and BBB permeability.

- MD simulations (GROMACS) : Validate binding stability (RMSD <2 Å over 100 ns).

Discrepancies between in silico predictions and in vitro assays (e.g., IC₅₀) often stem from solvation effects or protein flexibility, necessitating free-energy perturbation (FEP) calculations .

How to address low refinement metrics (R-factor >5%) in crystallographic data?

- Twinned data : Use SHELXL TWIN/BASF commands to model pseudo-merohedral twinning.

- Disordered trityl groups : Apply PART/SUMP restraints and refine occupancy ratios.

- High thermal motion : Exclude high-angle (>25° 2θ) data if Mo-Kα radiation is used. Cross-validate with Hirshfeld surface analysis to identify weak intermolecular interactions .

What strategies mitigate conflicting results between synthetic yields and DFT-predicted reaction pathways?

- In situ IR monitoring : Track intermediate formation (e.g., NBS adducts at 1740 cm⁻¹).

- Solvent dielectric constant adjustments : Replace THF (ε=7.6) with DMF (ε=37) to stabilize charge-separated transition states.

- Kinetic isotope effects (KIE) : Compare rates with deuterated substrates to confirm rate-determining steps. Contradictions often arise from unaccounted steric effects in DFT models .

How to design structure-activity relationship (SAR) studies for isoindoline-based inhibitors?

- Core modifications : Replace Br with -CN/-CF₃ to assess electronic effects on IC₅₀.

- Trityl group truncation : Synthesize 2-benzyl analogs to evaluate steric tolerance.

- 3D-QSAR (CoMFA) : Align derivatives using the isoindoline core as a template to generate contour maps for activity cliffs. Validate with surface plasmon resonance (SPR) binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.